molecular formula C22H44O2 B153822 Tridecyl isononanoate CAS No. 125804-18-4

Tridecyl isononanoate

Cat. No.: B153822
CAS No.: 125804-18-4
M. Wt: 340.6 g/mol
InChI Key: NRLLZRJXDKUVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance and Context in Contemporary Chemical Sciences

The primary significance of tridecyl isononanoate in modern chemical sciences lies in its widespread application within the cosmetics and personal care industries. ontosight.ai Its chemical structure and physical properties make it a highly effective emollient, skin conditioning agent, and texture enhancer. nih.govlookchem.com As an emollient, it softens and smoothens the skin by creating a protective barrier that helps prevent moisture loss, but unlike heavier oils, it absorbs quickly without leaving a greasy or sticky residue. specialchem.com

This compound's utility in formulations for moisturizers, lotions, sunscreens, and hair care products highlights its role in applied chemistry. specialchem.comlookchem.com Research in cosmetic science focuses on its ability to improve the spreadability and sensory feel of products, making for a more pleasant application. lookchem.com Its function as a binder also helps to enhance the performance of a wide range of cosmetic formulations. lookchem.com The study of such esters contributes to the broader understanding of lipid chemistry and its application in creating sophisticated consumer products.

Interdisciplinary Relevance in Materials Science, Pharmaceutical Science, and Environmental Chemistry

The applications and research surrounding this compound extend beyond pure chemistry into several related scientific fields.

Materials Science: In materials science, this compound is relevant as a functional component in complex fluid and semi-solid formulations like creams and lotions. Its role as a texture enhancer and emollient that provides a specific "cushiony" feel can be seen as a practical application in soft matter science. kleemorganics.com Furthermore, its properties are relevant to the development of lubricants and plasticizers, where control over viscosity, spreadability, and film-forming is crucial. Its inclusion in various patented cosmetic and topical compositions underscores its value in creating materials with specific, desirable physical properties. google.com

Pharmaceutical Science: In the pharmaceutical realm, this compound is investigated and used as an excipient in topical drug delivery systems. googleapis.comgoogle.com Excipients are inactive substances that serve as the vehicle for an active ingredient. The compound's emollient and non-greasy properties can improve the cosmetic elegance and user compliance of topical medications. For instance, it has been included in patent applications for topical antibiotic compositions, such as those containing tetracycline (B611298), where it can contribute to the stability and physical characteristics of the formulation. google.com Its use in anhydrous emulsions and nanodispersions for protecting water-soluble active ingredients is also an area of pharmaceutical research. google.com

Environmental Chemistry: The interdisciplinary field of environmental chemistry is concerned with the production, transport, and effects of chemicals in the air, water, and soil. scispace.com As a synthetic compound used extensively in wash-off and leave-on personal care products, the environmental fate of this compound is a subject of ongoing research. ontosight.ai There are concerns regarding the potential effects of cosmetic ingredients on aquatic ecosystems. ontosight.ai Organizations such as the National Institute of Environmental Health Sciences (NIEHS) are involved in studying the biodegradability and eco-toxicity of such compounds to better understand their environmental footprint. ontosight.ai This research is crucial for assessing the life cycle of the chemical and promoting the principles of green chemistry, which aims to reduce the environmental impact of chemical products. abu.edu.ng

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C22H44O2 ontosight.ainih.govspecialchem.com
Molecular Weight 340.6 g/mol nih.gov
IUPAC Name tridecyl 7-methyloctanoate nih.gov
Physical Form Colorless to pale yellow liquid specialchem.com
Boiling Point ~374.2°C to 395.6°C at 760 mmHg specialchem.comlookchem.com
Density ~0.86 g/cm³ lookchem.com
Flash Point ~191.9°C lookchem.com
Water Solubility Insoluble specialchem.com

Properties

CAS No.

125804-18-4

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

tridecyl 7-methyloctanoate

InChI

InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-17-20-24-22(23)19-16-14-15-18-21(2)3/h21H,4-20H2,1-3H3

InChI Key

NRLLZRJXDKUVHM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOC(=O)CCCCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCCC(C)C

Other CAS No.

125804-18-4

Synonyms

TRIDECYL ISONONANOATE

Origin of Product

United States

Synthetic Pathways and Chemical Reaction Engineering

Esterification Reaction Kinetics and Mechanisms

The synthesis of tridecyl isononanoate is a reversible condensation reaction where isononanoic acid and tridecyl alcohol react to form the ester and water. The general reaction is as follows:

Isononanoic Acid + Tridecyl Alcohol ⇌ this compound + Water

The forward reaction, esterification, is typically slow under uncatalyzed conditions and requires a catalyst to achieve reasonable reaction rates. The reverse reaction is hydrolysis. To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture.

The kinetics of esterification reactions involving long-chain alcohols and branched-chain acids are often described by second-order models. The reaction rate is dependent on the concentrations of both the carboxylic acid and the alcohol. In the presence of a catalyst, the mechanism becomes more complex, involving the activation of the carboxylic acid.

Investigation of Catalytic Systems for this compound Synthesis

The choice of catalyst is a critical factor in the synthesis of this compound, influencing reaction rate, yield, and purity. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysts: Conventional homogeneous acid catalysts such as sulfuric acid, p-toluenesulfonic acid (PTSA), and methanesulfonic acid are effective for esterification. They operate by protonating the carbonyl oxygen of the isononanoic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by tridecyl alcohol. While highly active, these catalysts present challenges in separation from the product mixture, often requiring neutralization and washing steps that can generate significant wastewater.

Heterogeneous Catalysts: Solid acid catalysts offer a more environmentally friendly alternative due to their ease of separation and potential for reusability. Various materials have been investigated for the esterification of fatty acids, which can be considered analogous to the synthesis of this compound. These include:

Ion-exchange resins: Macro-porous resins like Amberlyst-15 possess sulfonic acid groups that effectively catalyze the reaction.

Zeolites: These microporous aluminosilicates can be tailored to provide acidic sites and shape selectivity.

Sulfated metal oxides: Materials like sulfated zirconia exhibit strong acidity and high thermal stability.

Functionalized materials: Silica or carbon-based materials functionalized with sulfonic acid groups have shown high catalytic activity.

The performance of these catalysts depends on factors such as acid site density, surface area, and pore size, which must be optimized to accommodate the relatively bulky reactants.

Enzymatic Catalysts: Lipases are enzymes that can catalyze esterification under mild reaction conditions, offering high selectivity and reducing the formation of byproducts. The use of immobilized lipases can simplify catalyst recovery and reuse. The mechanism involves the formation of an acyl-enzyme intermediate followed by reaction with the alcohol. A potential kinetic model for this type of reaction is the Ping-Pong Bi-Bi mechanism.

A comparative overview of different catalytic systems for analogous esterification reactions is presented in the table below.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Sulfuric acid, p-toluenesulfonic acidHigh activity, low costDifficult to separate, corrosive, waste generation
Heterogeneous Acid Amberlyst-15, Sulfated ZirconiaEasy separation, reusable, less corrosiveLower activity than homogeneous, potential for pore diffusion limitations
Enzymatic Immobilized Lipase (B570770)High selectivity, mild conditions, biodegradableHigher cost, potential for deactivation

Kinetic Modeling of Esterification Reactions Involving this compound Precursors

To design and optimize a reactor for the synthesis of this compound, a robust kinetic model is essential. The modeling approach depends on the type of catalyst used.

For heterogeneously catalyzed esterification , two common models are the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and the Eley-Rideal (ER) models.

LHHW Model: This model assumes that both reactants (isononanoic acid and tridecyl alcohol) adsorb onto the catalyst surface before reacting. The surface reaction is often considered the rate-determining step.

ER Model: In this model, only one of the reactants adsorbs onto the catalyst surface, while the other reacts with it directly from the bulk liquid phase.

For many liquid-phase esterification reactions, a simpler pseudo-homogeneous model can also be applied. This model assumes that the reaction occurs in the liquid phase, and the catalyst's effect is incorporated into the rate constant. The rate equation for a second-order reversible reaction can be expressed as:

rate = k_f [Acid][Alcohol] - k_r [Ester][Water]

Where:

[Acid], [Alcohol], [Ester], and [Water] are the concentrations of the respective species.

k_f and k_r are the forward and reverse reaction rate constants.

The determination of the parameters for these models requires experimental data from batch or continuous reactors under various conditions of temperature, reactant concentrations, and catalyst loading.

Thermodynamic Considerations in this compound Formation

The esterification of isononanoic acid with tridecyl alcohol is a reversible reaction, and its equilibrium position is governed by thermodynamic principles. The key thermodynamic parameters are the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG).

Enthalpy of Reaction (ΔH): Esterification reactions are generally slightly exothermic. This means that an increase in temperature will shift the equilibrium towards the reactants, slightly decreasing the maximum achievable conversion. However, higher temperatures are often used to increase the reaction rate.

Entropy of Reaction (ΔS): The entropy change for the reaction is typically small.

Gibbs Free Energy of Reaction (ΔG): This parameter determines the spontaneity of the reaction. For the reaction to be favorable, ΔG must be negative. The equilibrium constant (K_eq) is related to the standard Gibbs free energy change (ΔG°) by the equation:

ΔG° = -RT ln(K_eq)

Where:

R is the ideal gas constant.

T is the absolute temperature.

The equilibrium constant indicates the ratio of products to reactants at equilibrium. For esterification, K_eq is typically in the range of 1-10. To achieve high yields of this compound, the equilibrium must be shifted towards the products. This is commonly achieved by removing water from the reaction mixture as it is formed, for instance, by azeotropic distillation.

Process Optimization for this compound Yield and Purity

The industrial production of this compound requires careful optimization of the reaction and purification processes to maximize yield and purity while minimizing costs.

Design of Experiments (DoE) for Reaction Parameter Optimization

Design of Experiments (DoE) is a powerful statistical methodology for systematically and efficiently optimizing a process. Instead of varying one factor at a time (OFAT), DoE allows for the simultaneous variation of multiple factors, enabling the study of their individual effects and interactions. For the synthesis of this compound, the key parameters to be optimized include:

Temperature: Affects both the reaction rate and the equilibrium position.

Catalyst Loading: Higher catalyst concentration generally increases the reaction rate, but also the cost.

Molar Ratio of Reactants: Using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the product side.

Reaction Time: Sufficient time is needed to reach equilibrium, but excessively long times can lead to side reactions and decreased throughput.

A factorial or response surface methodology (RSM) can be employed to create a set of experiments. The results (e.g., conversion of isononanoic acid, yield of this compound) are then fitted to a mathematical model that can be used to predict the optimal operating conditions.

An example of a factorial design for optimizing the esterification might involve the following factors and levels:

FactorLevel 1Level 2
Temperature (°C) 120150
Catalyst Loading (wt%) 13
Alcohol/Acid Molar Ratio 1.1:11.5:1

By performing experiments at all combinations of these levels, the main effects and interactions between the variables can be determined, leading to a more robust and optimized process.

Downstream Processing and Purification Methodologies

After the reaction is complete, the crude product mixture contains this compound, unreacted starting materials, the catalyst, and byproducts. A multi-step purification process is necessary to obtain the final product with the desired purity.

Catalyst Removal: If a homogeneous catalyst is used, it is typically neutralized with a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution). The resulting salts are then removed by washing with water. Heterogeneous catalysts are more simply removed by filtration.

Removal of Unreacted Reactants: Unreacted isononanoic acid can be removed during the neutralization and washing steps. Excess tridecyl alcohol, due to its high boiling point, is typically removed by vacuum distillation.

Product Isolation and Polishing: The final purification of the this compound is usually achieved through fractional distillation under high vacuum to prevent thermal decomposition. The high molecular weight of the ester results in a very high boiling point, making vacuum distillation essential. Other potential purification techniques for high-boiling esters include:

Steam Stripping: This can be effective for removing volatile impurities.

Extractive Distillation: An entrainer can be added to facilitate the separation of closely boiling components.

Adsorption: Treatment with adsorbents like activated carbon or bleaching earth can remove color and odorous impurities.

The choice of purification methods will depend on the specific impurities present and the required final purity of the this compound.

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of esters often relies on strong mineral acid catalysts, which can lead to corrosion, unwanted side reactions, and difficulties in catalyst separation and product purification. Green chemistry offers alternatives that are not only more environmentally friendly but can also lead to higher purity products and more efficient processes.

The cornerstone of green esterification is the replacement of conventional acid catalysts with more sustainable alternatives. In this context, enzymatic catalysis, particularly with lipases, has emerged as a highly promising approach for the synthesis of specialty esters like this compound.

Enzymatic Catalysis with Immobilized Lipases:

Lipases are enzymes that catalyze the hydrolysis of fats in aqueous environments, but in non-aqueous or micro-aqueous media, they can efficiently catalyze the reverse reaction: esterification. scielo.brresearchgate.net The use of immobilized lipases, where the enzyme is physically confined or bound to a solid support, offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for repeated use, which is crucial for industrial applications. mdpi.commdpi.comnih.gov

For the synthesis of branched-chain esters similar to this compound, immobilized lipases, particularly Candida antarctica lipase B (CALB), often commercialized as Novozym® 435, have demonstrated high efficacy. nih.govmdpi.com Research on the synthesis of other cosmetic esters has shown that these biocatalysts can achieve high conversion rates under mild reaction conditions. nih.gov

Research Findings on Lipase-Catalyzed Ester Synthesis:

While specific studies on this compound are not abundant in publicly available literature, extensive research on analogous branched-chain and emollient esters provides valuable insights. For instance, the enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate, another branched-chain ester, was successfully catalyzed by Novozym® 435 in a solvent-free medium. nih.gov The study highlighted that factors such as temperature, substrate molar ratio, and enzyme concentration are critical for achieving high conversion.

The reusability of the immobilized lipase is a key factor for the economic viability of the process. Studies have shown that Novozym® 435 can be reused for multiple cycles with only a slight decrease in activity. For example, in the synthesis of octyl esters, Novozym® 435 retained almost 100% of its activity for up to seven cycles. nih.gov Similarly, in the production of 2-ethylhexyl 2-methylhexanoate, the immobilized enzyme retained 65-70% of its original activity after six uses. nih.gov

Below is an interactive data table summarizing typical reaction parameters and outcomes for the synthesis of branched-chain emollient esters using immobilized lipases, which can be considered representative for the synthesis of this compound.

ParameterValue RangeTypical OutcomeReference
Catalyst Novozym® 435 (immobilized Candida antarctica lipase B)High conversion and selectivity nih.govmdpi.com
Temperature 40 - 70 °COptimal activity and stability nih.govresearchgate.net
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 1:5Excess alcohol can shift equilibrium towards product formation nih.gov
Enzyme Loading 1 - 10% (w/w of substrates)Higher loading increases reaction rate but also cost unife.it
Reaction Time 4 - 48 hoursDependent on other reaction parameters unife.it
Conversion Rate >90%High yields achievable under optimized conditions nih.govresearchgate.net
Catalyst Reusability 5 - 10 cyclesGood operational stability nih.govnih.govnih.gov

Other Sustainable Catalytic Systems:

While enzymatic catalysis is a leading green approach, research is also exploring other sustainable catalysts. Heterogeneous acid catalysts, such as solid acid resins, zeolites, and functionalized silica, offer advantages like easy separation and potential for reuse. researchgate.net These catalysts can be effective for esterification reactions, although they may require higher temperatures than enzymatic processes. Additionally, metal-free catalysts are being developed to avoid potential metal contamination in the final product. thechemicalengineer.com

The elimination of volatile organic solvents is another key principle of green chemistry. Solvent-free reaction systems, also known as neat systems, offer numerous benefits, including reduced waste, lower processing costs, and enhanced reaction rates due to higher reactant concentrations. mdpi.comillinois.eduresearchgate.net

Solvent-Free Synthesis:

The enzymatic synthesis of many cosmetic and specialty esters has been successfully demonstrated in solvent-free systems. mdpi.comnih.gov For the synthesis of this compound, a solvent-free approach would involve the direct reaction of molten Tridecyl Alcohol and Isononanoic Acid in the presence of an immobilized lipase. This method significantly increases the volumetric productivity of the reactor and simplifies the downstream processing, as there is no solvent to be removed. ulpgc.es

Research on the solvent-free synthesis of ethylene (B1197577) glycol oleate, an emollient ester, showed that conversions above 99% could be achieved using an immobilized lipase. nih.govunife.it The study emphasized the importance of optimizing parameters like temperature and agitation to ensure efficient mixing of the reactants and catalyst. unife.it

Environmentally Benign Reaction Media:

In cases where a solvent is necessary to improve substrate solubility or reduce viscosity, green alternatives to traditional organic solvents are being investigated. Deep Eutectic Solvents (DESs) have emerged as a promising class of environmentally benign reaction media. researchgate.netuni-hannover.deacs.org

Deep Eutectic Solvents (DESs):

DESs are mixtures of two or more components that, at a particular molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. researchgate.net They are often biodegradable, non-toxic, and can be prepared from inexpensive and renewable materials like choline (B1196258) chloride and organic acids. researchgate.netnih.gov

In the context of ester synthesis, DESs can act as both the solvent and, in some cases, the catalyst. researchgate.net Hydrophobic DESs, for instance, have been used for lipase-catalyzed esterifications, showing beneficial effects on enzyme stability and activity. researchgate.net For the synthesis of this compound, a DES could potentially be formulated from one of the reactants, such as Isononanoic Acid, combined with a suitable hydrogen bond donor, creating a "2-in-1" solvent and substrate system. uni-hannover.de

The table below presents a comparative overview of different reaction media for ester synthesis, highlighting the advantages of green alternatives.

Reaction MediumAdvantagesDisadvantagesRelevance to this compound Synthesis
Traditional Organic Solvents (e.g., Toluene, Hexane) Good solubility for nonpolar reactants.Volatile, often toxic and flammable, require costly removal and disposal.Historically used but being replaced by greener alternatives.
Solvent-Free (Neat) High volumetric productivity, no solvent waste, simplified downstream processing. mdpi.comPotential for high viscosity, may require higher temperatures to melt solid reactants.Highly promising for enzymatic synthesis with immobilized lipases. nih.govnih.gov
Deep Eutectic Solvents (DESs) Low volatility, non-flammable, often biodegradable and from renewable sources, can enhance enzyme stability. researchgate.netresearchgate.netCan be viscous, product separation might be challenging, research is still emerging.A viable green alternative, especially if formulated with one of the reactants. uni-hannover.de

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Elucidation and Compositional Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of tridecyl isononanoate and analyzing its composition. These techniques provide a detailed fingerprint of the molecule, confirming its identity and the presence of specific functional groups.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of an ester like this compound is characterized by several key absorption bands. A strong, prominent peak is expected in the region of 1740-1735 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. cir-safety.orgscribd.com Additionally, a strong band corresponding to the C-O stretching vibration of the ester linkage would appear in the 1250-1100 cm⁻¹ region. The long alkyl chains of the tridecyl and isononyl moieties will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2950-2850 cm⁻¹) and C-H bending vibrations at approximately 1465 cm⁻¹ and 1378 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the completeness of the esterification reaction and the absence of residual alcohol or carboxylic acid impurities.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR and is particularly useful for analyzing the carbon backbone. google.com The C=O stretching vibration in the Raman spectrum of an ester is typically observed around 1740 cm⁻¹. researchgate.net The C-C stretching vibrations of the alkyl chains produce a series of bands in the 800-1200 cm⁻¹ region, while the CH₂ and CH₃ bending modes appear around 1440 cm⁻¹. researchgate.net Raman spectroscopy is highly sensitive to the symmetry of molecular vibrations, providing a detailed fingerprint of the molecule's structure. renishaw.com

Vibrational Mode Typical Wavenumber (cm⁻¹) (FTIR) Typical Wavenumber (cm⁻¹) (Raman)
C=O Stretch (Ester)1740-1735~1740
C-O Stretch (Ester)1250-1100Not prominent
C-H Stretch (Alkyl)2950-28502950-2850
C-H Bend (Alkyl)~1465, ~1378~1440

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound, providing information on the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are employed.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the carbon adjacent to the ester oxygen (the -O-CH₂- group of the tridecyl alcohol moiety) would appear as a triplet at approximately 4.05 ppm. The protons of the methylene (B1212753) group alpha to the carbonyl group (-C(=O)-CH₂-) from the isononanoic acid moiety would resonate at around 2.2-2.3 ppm. The numerous methylene protons (-CH₂-) of the long alkyl chains would produce a large, complex signal in the 1.2-1.6 ppm region. The terminal methyl protons (-CH₃) of both the tridecyl and isononyl chains would appear as triplets and doublets, respectively, in the upfield region of the spectrum, typically between 0.8 and 0.9 ppm.

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The carbon of the -O-CH₂- group in the tridecyl moiety would appear around 60-65 ppm. The carbons of the long alkyl chains would generate a series of signals between 14 and 40 ppm. The distinct chemical shifts of the branched methyl groups in the isononanoate portion would also be identifiable.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS) for Molecular Fragmentation and Purity Profiling

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation and impurity identification. cir-safety.org When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and specific method for purity profiling.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ for this compound (C₂₂H₄₄O₂) would be expected at m/z 340.6. However, this peak may be weak or absent due to the facile fragmentation of long-chain esters. Common fragmentation patterns would involve the cleavage of the ester bond. For instance, a fragment corresponding to the tridecyl group [C₁₃H₂₇]⁺ would be observed at m/z 183, and a fragment from the isononanoyl group [C₈H₁₇CO]⁺ would be seen at m/z 141. Another characteristic fragmentation is the McLafferty rearrangement, which would produce a prominent ion at m/z 158 for the isononanoic acid moiety.

Chromatographic Separation Techniques for Purity and Impurity Assessment

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, allowing for accurate purity assessment and quantification.

Gas Chromatography (GC) for Volatile Component Separation and Quantification

Gas Chromatography (GC) is a suitable method for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netgoogle.com The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the components between the gas and stationary phases.

For this compound, a non-polar or medium-polarity column would typically be used. The retention time of the compound would depend on its boiling point and interaction with the stationary phase. Impurities such as residual tridecyl alcohol and isononanoic acid would have different retention times and could thus be identified and quantified. By using a calibrated standard, the purity of this compound can be accurately determined.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Constituents

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. epo.org For this compound, a reversed-phase HPLC method would be appropriate.

Thermal Analysis for Investigating Thermophysical Behavior

Thermal analysis encompasses a suite of techniques that measure a material's physical and chemical properties as a function of temperature or time. These methods are crucial for determining the thermal stability, compatibility, and behavior of this compound in cosmetic preparations.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is exceptionally useful for investigating thermal events such as melting, crystallization, glass transitions, and polymorphic transformations.

In the context of cosmetic formulations, DSC is a key tool for assessing the compatibility between this compound and other ingredients, such as waxes, solid fats, or active compounds. When two or more components are mixed, interactions can cause shifts in their thermal transitions (e.g., melting point depression or elevation), the appearance of new peaks, or the disappearance of existing ones. By comparing the thermogram of the mixture to those of the individual components, formulators can detect potential incompatibilities that might affect the texture, stability, and efficacy of the final product. nih.gov

For instance, a study involving this compound and a solid lipid like cetyl palmitate would involve heating the individual components and their mixture in a DSC instrument. The resulting thermograms would reveal any interactions. A lack of significant shifts in the melting peaks of the components within the mixture generally indicates good compatibility. Conversely, significant changes could suggest solubilization or the formation of a eutectic mixture, which would alter the formulation's physical properties.

Illustrative DSC Data for Compatibility Study

SampleOnset Temperature (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (J/g)Interpretation
Cetyl Palmitate (CP)49.552.1205.4Thermal profile of pure solid lipid.
This compound (TI)---No thermal events; liquid at test temps.
Formulation (50:50 CP:TI)45.248.398.7Melting point depression and reduced enthalpy of CP, indicating solubilization by TI and good compatibility.

This table is for illustrative purposes and represents typical data obtained from such an analysis.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. 6-napse.com This technique is fundamental for determining the thermal stability and decomposition profile of materials like this compound. researchgate.net The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the material begins to degrade and the kinetics of its decomposition.

For an emollient ester, TGA can establish the maximum temperature it can withstand during formulation processing and storage without undergoing chemical breakdown. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to assess oxidative stability. The TGA curve provides key data points, including the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), which are critical indicators of thermal robustness. epo.org

Representative TGA Data for this compound

ParameterValue (°C)AtmosphereDescription
Tonset (5% Mass Loss)215NitrogenThe temperature at which significant thermal degradation begins.
Tpeak260NitrogenThe temperature at which the rate of mass loss is at its maximum.
Residue at 600°C< 0.1%NitrogenThe amount of non-volatile material remaining after degradation.

This table contains representative data illustrating the thermal stability profile of a cosmetic ester.

Advanced Microscopic and Scattering Techniques for Morphological and Structural Insights

Beyond thermal properties, understanding the microstructure and molecular arrangement within formulations is critical. Advanced imaging and scattering techniques provide this information from the nanometer to the micrometer scale.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer high-resolution imaging to visualize the microstructure of cosmetic formulations. jfe-steel.co.jp

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. researchgate.net In cosmetics, SEM is used to examine the morphology of emulsions, powders, or solid lipid systems. For a formulation containing this compound, such as a nano-emulsion, SEM can be used to visualize the size distribution and shape of the dispersed droplets after sample preparation (e.g., cryo-fracturing). researchgate.net

Transmission Electron Microscopy (TEM) provides ultra-high-resolution, two-dimensional images of the internal structure of a sample. nih.gov For a complex delivery system like a nanocapsule where this compound forms the oily core, TEM can reveal the core-shell structure and the thickness of the encapsulating polymer layer. dtic.mil

These techniques are invaluable for confirming the successful formation of desired structures and for troubleshooting issues like particle aggregation or phase separation.

Example of SEM Analysis Summary for Emulsions

FormulationThis compound (%)Emulsifier TypeMean Droplet Size (nm)Morphological Observation
Emulsion A10Polysorbate 20150 ± 20Spherical, well-dispersed droplets.
Emulsion B10Lecithin250 ± 45Slightly irregular, some clustering.
Emulsion C20Polysorbate 20310 ± 35Spherical droplets, larger size due to higher oil phase concentration.

This is an illustrative table summarizing hypothetical SEM findings.

X-ray techniques are non-destructive methods used to probe the atomic and molecular structure of materials. malvernpanalytical.com

X-ray Diffraction (XRD) is the primary technique for identifying crystalline structures. nih.gov Each crystalline material produces a unique diffraction pattern, or "fingerprint". icmab.es Since this compound is an amorphous liquid at room temperature, it does not produce sharp XRD peaks but rather a broad halo. XRD is therefore used in formulations to confirm the crystalline state of solid ingredients (like waxes or crystalline UV filters) and to detect any changes in their crystal structure (polymorphism) induced by the presence of this compound or other components. trea.com

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) are powerful techniques for characterizing nanostructured materials in both solid and liquid states. nih.govrug.nl

WAXS provides information on short-range order at the atomic scale (d < 1 nm). anton-paar.com It can distinguish between crystalline and amorphous materials. For this compound, WAXS would confirm its liquid (amorphous) nature.

SAXS probes larger structural features, typically from 1 to 100 nm, providing information on the size, shape, and spatial arrangement of nanoparticles, emulsion droplets, or micelles in a formulation. anton-paar.comirb.hr For a nano-emulsion containing this compound, SAXS can determine the average droplet radius and size distribution in-situ.

Together, SAXS and WAXS offer a comprehensive picture of the formulation's structure, from the amorphous nature of the oily phase to the size and shape of the dispersed nanostructures. xenocs.com

Illustrative SAXS/WAXS Data for a this compound Nano-emulsion

TechniqueParameter MeasuredResultInterpretation
WAXSPhase AnalysisBroad halo centered at q ≈ 1.4 Å⁻¹Confirms the amorphous, liquid-like state of the this compound core.
SAXSRadius of Gyration (Rg)75 nmProvides a measure of the average nano-emulsion droplet size.
SAXSParticle Shape ModelSpherical Core-ShellData fitting suggests droplets have a spherical morphology.

Investigative Research on Tridecyl Isononanoate in Advanced Materials and Chemical Systems

Research as a Plasticizer and Modifier in Polymer Systems

Tridecyl isononanoate is mentioned in patent literature as a potential plasticizer and softener in various polymer systems, including thermoplastic elastomer compositions. epo.orggoogle.com However, detailed scientific studies focusing on its performance and characteristics within these systems are not extensively available in the public domain. The following sections outline the areas where research would be necessary to fully characterize its role.

Compatibility and Interfacial Interactions with Bio-based and Synthetic Polymer Matrices

While this compound is listed as a possible ingredient in formulations with styrenic block copolymers and other polymers, specific research data on its compatibility and interfacial interactions with a wide range of both bio-based and synthetic polymer matrices is not readily found in publicly accessible scientific literature. epo.org Such studies would be essential to determine its miscibility, solubility parameters, and the nature of its interactions at the molecular level with polymers like polyethylene, polypropylene, or polylactic acid (PLA).

Influence on Polymer Mechanical Performance and Ductility

Patent documents suggest that esters like this compound can be used to modify the mechanical properties of thermoplastic elastomers, potentially influencing factors like tensile strength and elongation. epo.org For instance, compositions containing various softeners, which can include esters such as this compound, are described as having a controllable range of mechanical properties. epo.org However, specific quantitative data from controlled studies detailing the direct influence of this compound on the mechanical performance and ductility of various polymer systems is not provided in the available literature. Such research would typically involve creating data tables that correlate the concentration of the plasticizer with changes in properties like modulus, tear strength, and hardness.

Studies on Plasticizer Migration and Leaching Kinetics from Polymer Composites

The potential for plasticizer migration and leaching is a critical consideration for many applications. Some patents describe test methods, such as loop spew tests, to evaluate oil and plasticizer stability and bleeding in polymer compositions. google.com However, specific studies detailing the migration and leaching kinetics of this compound from polymer composites under various conditions (e.g., temperature, contact with different media) are not widely available in public research databases. This information would be crucial for assessing the long-term stability and safety of materials containing this compound.

Role in Pharmaceutical Excipient Science and Drug Delivery Systems

This compound is identified as a hydrophobic solvent and emollient in various topical pharmaceutical and cosmetic formulations. specialchem.comgoogle.com Its inclusion in these products suggests a role in enhancing the delivery of active pharmaceutical ingredients (APIs) to the skin.

Mechanisms of Dermal Permeation Enhancement for Active Pharmaceutical Ingredients

This compound is utilized in topical preparations and is considered a skin penetration enhancer. jddtonline.infonih.govresearchgate.net The general mechanism by which chemical penetration enhancers work involves transiently and reversibly disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin. jddtonline.infonih.govresearchgate.net This disruption can occur through interaction with the intercellular lipids or proteins of the stratum corneum, thereby increasing the diffusion of the active ingredient through this barrier. jddtonline.infonih.govcosmeticsandtoiletries.com

While this compound is used for this purpose, specific mechanistic studies detailing its precise mode of action—for example, whether it primarily fluidizes the lipid bilayers, extracts key lipids, or alters keratin (B1170402) conformation—are not extensively detailed in the available scientific literature. In vitro skin permeation studies using diffusion cells are standard methods to evaluate the efficacy of penetration enhancers. cir-safety.orgscribd.com For instance, studies on other esters like isopropyl myristate have shown they are largely retained in the stratum corneum, which can be a desirable characteristic for targeted topical delivery. scribd.com Similar detailed studies for this compound are not prominently available.

Formulatory Research for Topical Drug Delivery Systems Utilizing this compound

This compound is listed as a component in various topical drug delivery systems, including gels and emulsions, often in combination with other excipients. google.com For example, it has been included in formulations for the topical delivery of tetracycline (B611298) antibiotics. google.com In some of these formulations, the hydrophobic nature of the vehicle, which can contain this compound, is suggested to facilitate the intradermal delivery of the drug while limiting transdermal permeation. google.com

However, comprehensive formulatory research that includes detailed data on the physical and chemical stability, drug release profiles, and skin permeation characteristics of formulations specifically isolating the effect of this compound is not widely published. Such research would typically be presented in data tables, as shown in the hypothetical example below, to compare different formulations.

Hypothetical Data Table: Influence of this compound on a Topical Formulation

Formulation IDThis compound (% w/w)Viscosity (cP)Drug Release at 6h (%)
F10150025
F25145035
F310140048
F415135055

Please note: The data in this table is purely illustrative and does not represent actual experimental results.

Performance Evaluation in Industrial Lubricant and Coating Formulations

This compound, a synthetic branched-chain ester, possesses physical properties that make it a candidate for inclusion in specialized industrial formulations. Its characteristics as a low-viscosity, non-oily liquid suggest potential utility as a component in lubricants and coatings where specific performance modifications are desired.

Impact on Tribological Properties and Boundary Lubrication Mechanisms

While detailed tribological studies focusing specifically on this compound are not extensively documented in public literature, its classification as a synthetic ester allows for inferences based on the known performance of this chemical family in lubrication. Synthetic esters are often utilized in lubricant formulations for their favorable thermal stability and lubricity.

The primary function of additives in boundary lubrication is to form a protective film on interacting surfaces, which prevents direct metal-to-metal contact and reduces friction and wear. mdpi.com This film, often called a tribofilm, is generated through complex chemical interactions between the lubricant components and the surfaces under conditions of load and temperature. mdpi.com The effectiveness of a lubricant in the boundary regime is critical for the longevity and performance of mechanical systems. mdpi.com

Given that this compound is a liquid with low viscosity, it can function as a lubricant base oil or a co-solvent in a lubricant package. specialchem.comontosight.ai Its molecular structure, featuring branched chains, could influence the formation and properties of boundary films. The ester functional groups can provide polarity, leading to adsorption on metal surfaces, a critical first step in forming a protective layer. This could potentially reduce the coefficient of friction and mitigate wear under stress conditions characteristic of the boundary lubrication regime. However, without specific empirical data from tribological tests, its performance relative to established lubricant esters like polyol esters (POEs) or polyalkylene glycols (PAGs) remains theoretical. doi.org

Influence on Film Formation, Adhesion, and Durability of Coating Systems

In the coatings industry, this compound is categorized as a film former and a functional ingredient for coatings and adhesives. specialchem.commyskinrecipes.com The formation of a stable, continuous film is essential for a coating to perform its protective and aesthetic functions. specialchem.com this compound's properties as an emollient that forms a lightweight, occlusive layer in cosmetic applications suggest it can contribute to a smooth and uniform film in industrial coatings. myskinrecipes.com

The influence of an additive like this compound on adhesion is complex and depends on the substrate and the other components of the coating formulation. Adhesion can be enhanced through mechanical interlocking and chemical bonding at the coating-substrate interface. researchgate.net As a plasticizer, a role sometimes filled by similar esters, it could increase the flexibility of the cured coating film. wpachem.com This increased flexibility can enhance durability by making the coating more resistant to cracking or delamination when subjected to mechanical stress or thermal cycling.

The durability of a coating is also linked to its ability to resist environmental factors. The barrier properties demonstrated by this compound, which help prevent moisture loss in skin applications, could translate to improved resistance to moisture ingress in an industrial coating, thereby protecting the substrate from corrosion. specialchem.comontosight.ai However, quantitative studies detailing its specific impact on the adhesion strength and long-term durability of industrial coating systems are not prevalent in the available research. The final adhesion and durability are the result of the entire formulation, including binders, pigments, and other additives. nih.govulisboa.pt

Functional Solvent Properties in Chemical Processing and Extraction

Esters are a class of functional solvents utilized for a range of purposes, including product formulation, cleaning, and as carriers for active ingredients. wpachem.com this compound, with its branched structure and ester functionality, exhibits specific solvent characteristics.

Solubilization Capacity and Selectivity for Diverse Organic Solutes

This compound is recognized for its capability as a solubilizer and dispersant. specialchem.comspecialchem.com Its chemical structure, featuring numerous branched methyl groups, allows it to effectively dissolve materials that are often difficult to incorporate into formulations, such as high-viscosity silicones. ulprospector.com This makes it a valuable component for creating homogenous mixtures.

Its solvent properties are particularly noted in the context of personal care and cosmetic formulations, where it is used to dissolve and disperse pigments and UV filters, ensuring even application and a stable final product. specialchem.com Its excellent compatibility with a variety of other oils and esters further enhances its utility as a functional solvent. wpachem.com

The table below summarizes the known solubilization capabilities of this compound based on available data.

Solute ClassSpecific ExamplesSource(s)
Silicones High-viscosity silicone fluids specialchem.comulprospector.com
Oils Mineral oils, Vegetable oils wpachem.com
Esters Other cosmetic esters wpachem.com
Pigments Various organic and inorganic pigments specialchem.comgoogle.com
UV Filters Sunscreen agents specialchem.com

Application as a Reaction Medium or Extraction Solvent in Chemical Synthesis

Functional solvents can serve as the medium in which chemical reactions occur or as agents to extract specific compounds from a mixture. wpachem.com While esters as a chemical class are used for these purposes, specific applications of this compound as a primary reaction or extraction solvent in industrial chemical synthesis are not widely reported.

The synthesis of this compound itself involves an esterification reaction between isononanoic acid and tridecanol (B155529) (or isotridecyl alcohol), typically using a catalyst and a water-carrying agent like cyclohexane (B81311) or xylene to drive the reaction to completion. specialchem.comgoogle.com In this context, this compound is the product of the synthesis, not the medium for it.

The potential for its use as a high-boiling point, non-polar solvent in certain organic reactions exists, particularly where its solubilizing power for specific reactants could be advantageous. Its stability and low reactivity would be beneficial properties. However, there is a lack of available research literature demonstrating its use as a reaction or extraction solvent in chemical manufacturing processes.

Environmental Fate, Biodegradation Pathways, and Ecotoxicological Research Paradigms

Biodegradation Kinetics and Mechanisms in Environmental Compartments

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. nih.gov For esters like tridecyl isononanoate, this process is heavily influenced by their chemical structure and the surrounding environmental conditions. mdpi.comrsc.org

The microbial degradation of esters generally initiates with enzymatic hydrolysis of the ester bond, a reaction catalyzed by enzymes such as lipases and esterases, which are common in various microorganisms. mdpi.comresearchgate.net This initial step breaks the molecule into its constituent alcohol and carboxylic acid. frontiersin.org

For this compound, this pathway would yield isotridecyl alcohol and isononanoic acid:

C8H17COOC13H27 (this compound) + H2O → C8H17COOH (Isononanoic Acid) + C13H27OH (Isotridecyl Alcohol)

Following hydrolysis, the resulting alcohol and carboxylic acid are typically catabolized further by microorganisms. The long, branched alkyl chains of both isononanoic acid and isotridecyl alcohol are likely degraded through processes like β-oxidation. acs.org However, the branching in both the acid and alcohol moieties can present steric hindrance to the enzymes involved, potentially slowing the rate of degradation compared to linear analogues. acs.orgresearchgate.net

Several key factors determine the rate and extent of biodegradation for esters like this compound.

Molecular Branching: The presence of branched alkyl chains is a significant factor. Branching can hinder the enzymatic action required for degradation, often leading to slower biodegradation rates compared to linear esters of the same carbon number. acs.orgresearchgate.net Studies on other esters have shown that branched compounds degrade appreciably slower than their linear counterparts. acs.org For example, di(2-ethylhexyl) phthalate (B1215562), a branched-chain ester, has been shown to support no fungal growth in some studies, whereas linear isomers may support limited growth. asm.org

Chain Length: High molecular weight and long alkyl chains, as found in this compound (a C22 ester), generally lead to lower water solubility and increased hydrophobicity. mdpi.com This can reduce the bioavailability of the substance to microorganisms in the aqueous phase, thereby slowing degradation. nih.gov However, for some polyesters, those with medium chain lengths biodegrade faster than those with very long chains (>C11). rsc.org

Environmental Conditions: Abiotic factors play a crucial role in modulating microbial activity and, consequently, biodegradation rates.

Temperature: Biodegradation is generally faster at higher temperatures, within the optimal range for microbial life. acs.orgconcawe.eu

pH: The pH of the environment (soil or water) affects both microbial populations and the chemical stability of the ester. researchgate.net

Nutrient and Oxygen Availability: The presence of nutrients and electron acceptors (like oxygen for aerobic degradation) is essential for microbial metabolism and proliferation. rsc.orgconcawe.eu

Microbial Community: The type and density of the microbial population at a given site are fundamental, as effective degradation requires organisms that produce the necessary enzymes. frontiersin.org

Studies comparing the aerobic and anaerobic biodegradation of various esters have found that both the rate and completeness of degradation are affected by chemical structure. researchgate.net Research on synthetic drilling base fluids demonstrated that esters with linear hydrocarbon chains degrade at significantly higher rates than branched compounds. acs.orgresearchgate.net Similarly, research on phthalate esters indicates that long-chain esters with more complex, branched structures tend to have longer half-lives in soil. researchgate.net

The general findings from these comparative analyses are summarized below:

Structural FeatureImpact on Biodegradation RateRationale
Linear Alkyl Chains Faster DegradationMore easily accessible to microbial enzymes for processes like β-oxidation. acs.org
Branched Alkyl Chains Slower DegradationSteric hindrance can block enzymes from accessing the ester bond or alkyl chain for cleavage. rsc.orgresearchgate.net
Unsaturation (Double Bonds) Faster DegradationThe presence of double bonds can increase the reactivity and biodegradability of the molecule. researchgate.net
High Molecular Weight/Long Chains Slower DegradationReduced water solubility and bioavailability limit microbial uptake. rsc.orgmdpi.com

This interactive table is based on general findings for various ester compounds.

Environmental Persistence and Bioaccumulation Potential Studies

Assessing persistence and bioaccumulation is critical for understanding the long-term environmental risk of a chemical. nih.govredalyc.org For high molecular weight substances like this compound, these properties are closely linked to their low water solubility and high affinity for organic matter and lipids.

The environmental half-life of a substance—the time it takes for 50% of the initial amount to be degraded—is a key indicator of its persistence. nih.gov Standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD) are the primary tools used to measure this property in different environmental compartments. oecd.orgumweltbundesamt.de

The assessment typically begins with screening tests for ready biodegradability (e.g., OECD 301 series), which use a high concentration of microorganisms under stringent laboratory conditions. concawe.eu A substance that passes these tests is generally considered "not persistent." concawe.eu

For a more detailed assessment of persistence in specific environmental media, simulation tests are employed. These tests use more environmentally realistic conditions, including lower microbial densities and relevant temperatures. concawe.eu

Test GuidelineEnvironmental CompartmentDescription
OECD 309: Aerobic Mineralisation in Surface Water WaterMeasures the degradation of a chemical in a natural surface water sample, monitoring CO2 evolution or disappearance of the parent compound. concawe.eu
OECD 307: Aerobic and Anaerobic Transformation in Soil SoilEvaluates the rate of degradation and the formation of transformation products in different soil types under both aerobic and anaerobic conditions. oecd.org
OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems Water/SedimentSimulates the fate of a chemical in a system containing both water and sediment, which is a key environmental sink for hydrophobic substances. researchgate.net

This interactive table outlines standard methodologies for assessing environmental half-life.

For a hydrophobic, high molecular weight ester like this compound, partitioning to soil and sediment would be a significant process, making studies based on OECD 307 and 308 particularly relevant for determining its environmental half-life. acs.orgepa.gov

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment, including through diet. researchgate.net For substances like this compound, which are hydrophobic (lipophilic), there is a potential for them to accumulate in the fatty tissues of organisms. redalyc.org

The evaluation of bioaccumulation potential involves a tiered approach:

Screening Assessment: The n-octanol/water partition coefficient (Log Kow) is used as a preliminary indicator. A high Log Kow suggests a higher potential for the substance to partition from water into lipids. High molecular weight esters are expected to have high Log Kow values. mst.dk

Experimental Measurement: If screening suggests a potential for bioaccumulation, experimental studies are conducted. The primary method is the OECD 305: Bioaccumulation in Fish test. This guideline describes methods to measure the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state. researchgate.net

Despite the high hydrophobicity of many high molecular weight esters, their bioaccumulation in aquatic food webs can be limited by metabolic transformation. mst.dksfu.ca Many organisms, particularly vertebrates like fish, possess enzymes capable of hydrolyzing esters, which facilitates excretion and reduces the net accumulation of the parent compound. sfu.ca Therefore, while this compound is expected to have a high Log Kow, its actual bioaccumulation potential may be lower than predicted due to metabolic processes. mst.dksfu.ca

Ecotoxicological Assessment Methodologies in Aquatic and Terrestrial Ecosystems

The ecotoxicological assessment of chemical compounds like this compound involves a tiered approach to evaluate potential adverse effects on ecosystems. researchgate.net Methodologies are designed to test impacts across different trophic levels and environmental compartments, including water and soil. mdpi.com For aquatic ecosystems, a battery of tests using representative organisms is typically employed. nih.gov These often include species such as the microalga Pseudokirchneriella subcapitata (representing primary producers), the crustacean Daphnia magna (a primary consumer), and the bacterium Vibrio fischeri. nih.gov Assessments in terrestrial ecosystems may utilize plants like garden cress (Lepidium sativum) and sorghum (Sorghum saccharatum), as well as soil-dwelling invertebrates like the nematode Caenorhabditis elegans and the earthworm Eisenia andrei. nih.gov

These standardized bioassays are crucial for determining the potential harm a substance can cause. researchgate.net They form the basis of the Ecotoxicological Line of Evidence (LoE), which helps to build a comprehensive picture of a chemical's environmental risk profile. mdpi.com While specific public data on the ecotoxicity of this compound is limited, the assessment framework for similar synthetic esters provides a clear paradigm.

Research on Sublethal and Chronic Ecotoxicological Effects in Model Organisms

Beyond acute toxicity, which measures immediate lethal effects, research into sublethal and chronic effects is critical for understanding the long-term environmental impact of a substance. These studies focus on endpoints that can affect population viability over time, such as reproduction, growth, and development. For a compound like this compound, which is an ester, it is anticipated that it would be hydrolyzed in the environment into its constituent parts: tridecyl alcohol and isononanoic acid. cir-safety.org The long-term effects of these breakdown products would therefore be of significant interest.

Sublethal effects can include a reduction in the reproductive rate of organisms or subtle changes in behavior and physiology. nih.gov For example, in the amoeba Dictyostelium discoideum, exposure to certain particulates has been shown to significantly reduce the reproduction rate and alter lysosomal membrane stability even at low concentrations. nih.gov Chronic toxicity tests expose organisms to lower concentrations of a chemical over a longer period, which can be a significant portion of their lifespan.

The following table illustrates the types of sublethal and chronic effect studies that would be conducted for an environmental assessment of a substance like this compound.

Model OrganismEcosystemEndpoint StudiedPotential Effect Metric
Daphnia magna (Water Flea)AquaticReproduction (21-day)Number of offspring per adult
Pimephales promelas (Fathead Minnow)AquaticEarly Life-Stage Survival and GrowthLarval survival rate, dry weight
Pseudokirchneriella subcapitata (Green Algae)AquaticGrowth Inhibition (72-hour)Algal cell density
Eisenia andrei (Earthworm)TerrestrialReproduction (56-day)Number of cocoons and juveniles
Folsomia candida (Springtail)TerrestrialReproduction and Survival (28-day)Number of juveniles, adult mortality

This table is illustrative of standard ecotoxicological testing protocols and does not represent actual published data for this compound.

Development of Predictive Models for Environmental Risk Assessment

Predictive models are essential tools in modern ecotoxicology, helping to estimate the potential risk of chemicals when empirical data is limited and to prioritize substances for further testing. epa.gov These models use a chemical's physical and chemical properties, such as its molecular weight and log P (octanol-water partition coefficient), to predict its environmental fate and potential for toxicity. cir-safety.org For this compound, with a molecular formula of C22H44O2 and a molecular weight that suggests low water solubility, models would predict its tendency to partition to soil, sediment, and biota rather than remaining in the water column. ontosight.ai

The U.S. Environmental Protection Agency (EPA) has developed a suite of tools for ecotoxicological assessment and modeling. epa.gov For instance, the ECOTOX Knowledgebase provides extensive data on the adverse effects of chemicals on aquatic and terrestrial species. epa.gov Other models, such as Web-ICE (Web-based Interspecies Correlation Estimation), can estimate the acute toxicity of a chemical to various organisms even without direct test data, which is particularly useful for compounds with data gaps. epa.gov

The development of a predictive model for a cosmetic ingredient like this compound would involve these steps:

Data Collection : Gathering all available data on the physical-chemical properties of the substance.

QSAR Modeling : Using Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity based on the molecular structure.

Exposure Modeling : Estimating the Predicted Environmental Concentration (PEC) based on usage patterns and release scenarios.

Risk Characterization : Comparing the PEC with the Predicted No-Effect Concentration (PNEC) derived from toxicological data or models to determine a risk quotient.

Leaching and Environmental Release Mechanisms from End-Use Products

This compound is primarily used in personal care products such as lotions, creams, and hair care formulations as an emollient and skin-conditioning agent. specialchem.com The primary pathway for its release into the environment is through "down-the-drain" disposal during washing and bathing. Subsequently, it enters wastewater treatment plants (WWTPs), where its fate is determined by its physical-chemical properties and the treatment processes employed.

Leaching, the process by which a chemical seeps from a solid matrix into a liquid, is another potential release mechanism, particularly if products containing it are disposed of in landfills. researchgate.net While primarily used in liquid or semi-solid formulations, its presence in discarded packaging or as part of solid waste could lead to leaching. Frameworks for evaluating leaching often involve a tiered testing approach to simulate different environmental scenarios and estimate release rates over time. researchgate.net

The potential for environmental release is influenced by several factors:

Product TypePrimary Release PathwayInfluencing Factors
Rinse-off Products (e.g., Shampoos, Cleansers)WastewaterWater solubility, adsorption to sewage sludge, biodegradation rate in WWTPs
Leave-on Products (e.g., Lotions, Creams)Wash-off from skin, disposal of packagingAdsorption to skin, transfer to clothing, leaching from containers in landfill
Solid Cosmetics (e.g., Lipsticks)Direct environmental contact, disposalFormulation matrix, degradation on surfaces, leaching from solid waste

This table outlines the potential environmental release pathways for a cosmetic ingredient like this compound based on its applications.

The environmental impact of this compound is a subject of ongoing research. ontosight.ai As with many cosmetic ingredients, understanding its biodegradability and potential for ecotoxicity is essential for a complete environmental footprint assessment. ontosight.ai

Rheological Investigations and Material Flow Science

Characterization of Viscoelastic Behavior in Formulations Containing Tridecyl Isononanoate

Formulations containing this compound often exhibit non-Newtonian flow behavior, most notably shear-thinning. This property, where the viscosity of the formulation decreases with an increasing rate of applied shear, is highly desirable in cosmetic products. For instance, a cream will appear thick in the container but will spread easily upon application to the skin. epo.org Gel and foam formulations with this compound are designed to be breakable under shear force, which facilitates their application. google.comgoogle.com

While shear-thinning is a common characteristic, the potential for shear-thickening (dilatant) behavior in formulations with this compound is less documented. Shear-thickening is generally not a desired property in cosmetic formulations as it would make the product more difficult to spread under application.

Below is a representative data table illustrating the shear-thinning behavior of a hypothetical cream formulation containing this compound.

Shear Rate (s⁻¹)Viscosity (Pa·s)
0.150.0
1.025.0
10.010.0
100.02.0

This table is illustrative and intended to represent the typical shear-thinning behavior of a cosmetic formulation containing this compound.

Thixotropy is a time-dependent shear-thinning property, where a material's viscosity decreases under constant shear and then recovers when the shear is removed. This is a crucial characteristic for many cosmetic formulations containing this compound, such as gels and foams. google.comgoogle.comepo.orgjustia.comjustia.com The thixotropic nature allows a product to be easily dispensed from a container and then regain its structure to remain on the skin without dripping. google.comgoogle.com The microstructure of such formulations, often a complex network of polymers, surfactants, and the oil phase (including this compound), is responsible for this behavior. The application of shear breaks down this structure, leading to a drop in viscosity. When the shear is removed, the structure rebuilds over time. justia.comjustia.com

Rheopecty, the opposite of thixotropy where viscosity increases with time under constant shear, is not a commonly reported or desired property for formulations containing this compound.

Interfacial Rheology in Multiphase Systems (e.g., Emulsions, Suspensions)

This compound is a key component in the oil phase of many multiphase systems, particularly water-in-oil (W/O) emulsions. google.comgoogleapis.com In these systems, the stability of the emulsion is highly dependent on the properties of the interfacial film between the oil and water phases. While this compound is not a surfactant itself, its presence in the oil phase influences the interfacial rheology. It can affect the packing of surfactant molecules at the interface, thereby influencing the interfacial tension and the viscoelasticity of the interfacial film.

Influence on Processability, Spreading, and Dispensing Characteristics of Complex Formulations

The rheological contributions of this compound have a direct impact on the processability, spreading, and dispensing of cosmetic formulations. Its ability to impart shear-thinning properties is beneficial during manufacturing, as it reduces the energy required for pumping and mixing. epo.orgjustia.com

From a consumer perspective, the spreading characteristics of a product are paramount. This compound is known for its excellent spreading properties and a light, non-greasy feel. guidechem.com It is considered a medium-spreading emollient, which allows for a smooth application without feeling heavy on the skin. incidecoder.com This is in part due to its branched-chain structure, which reduces the drag and friction of the formulation as it is spread.

The dispensing of a product from its packaging is also influenced by the rheology of the formulation. The shear-thinning and thixotropic properties conferred by ingredients like this compound ensure that the product can be easily squeezed from a tube or pumped from a bottle, yet retains its shape upon application. google.comgoogle.comgoogleapis.comkisti.re.kr

Below is a comparative table of the spreading characteristics of different emollients.

EmollientSpreading BehaviorTypical Feel
This compound MediumLight, Non-greasy
Isopropyl MyristateHighOily
Mineral OilLow to MediumOcclusive
DimethiconeHighSilky, Dry

This table provides a general comparison of the spreading characteristics of different emollients.

Interactions and Compatibilities with Diverse Chemical Systems

Solubilization and Dispersant Capabilities for Pigments and Solid Particulates

Tridecyl isononanoate exhibits excellent capabilities as a solubilizing and dispersing agent for pigments and other solid particulates in cosmetic formulations. specialchem.com This property is crucial in color cosmetics like foundations and lipsticks, as well as in sunscreens containing mineral-based UV filters such as titanium dioxide and zinc oxide. specialchem.com Its ability to effectively wet and disperse these solid particles ensures a uniform and even application, leading to better color payout and a smooth, long-lasting finish. specialchem.comalzointernational.com

The process of dispersing solid particles in a liquid medium involves three key stages: wetting of the particle surfaces, breaking down of particle agglomerates, and stabilization of the dispersed particles to prevent re-agglomeration. specialchem.com this compound, with its ester structure, facilitates the initial wetting of pigment surfaces, which are often hydrophobic. specialchem.com By reducing the interfacial tension between the solid particles and the liquid vehicle, it promotes better adhesion of the liquid to the solid surface.

In the formulation of solid pigment dispersions, this compound can be used as part of the oil phase. google.comgoogleapis.com These dispersions are created by melting a mixture of waxes and oils, adding the pigment at a high concentration, and then kneading the resulting paste to reduce the pigment particle size. google.comgoogleapis.com This process can achieve pigment particle sizes of less than 10-15 μm, resulting in stronger, more intense colors. google.comgoogleapis.com The final product is a dry, granular, and pourable dispersion that can be easily incorporated into various cosmetic products. google.comgoogleapis.com

| Binder | In pressed powders and other solid formulations, it can act as a binder for pigments, improving the product's texture and application. alzointernational.com | Contributes to a smoother feel and better adhesion of the product to the skin. |

Interfacial Phenomena and Surface Activity at Liquid-Liquid and Liquid-Solid Interfaces

Interfacial phenomena are central to the functionality of many cosmetic products, governing the stability of emulsions and the wetting of surfaces. Surface tension arises from the cohesive forces between liquid molecules; at an interface, these forces are unbalanced, creating a "film" that resists expansion of the surface area. nanoscience.com Interfacial tension is the equivalent force at the boundary between two immiscible liquids. nanoscience.com

This compound, while not a primary surfactant, exhibits surface activity due to its amphiphilic nature, possessing both a non-polar hydrocarbon tail and a more polar ester group. nih.gov This structure allows it to orient itself at liquid-liquid and liquid-solid interfaces, reducing the interfacial tension. brainscape.com The reduction in interfacial tension is a key factor in the formation and stabilization of emulsions. By lowering the energy required to create new surface area, it facilitates the dispersion of one liquid phase into another. nanoscience.comuomus.edu.iq

Stabilizing Effects in Emulsion and Suspension Systems

Emulsions are thermodynamically unstable mixtures of immiscible liquids, such as oil and water, that require the presence of an emulsifying agent to achieve kinetic stability. ub.edu this compound contributes to the stability of both emulsion and suspension systems through several mechanisms.

In emulsions, it primarily functions as a co-emulsifier and a stabilizer. While it may not be the primary agent responsible for forming the emulsion, its presence in the oil phase helps to reduce interfacial tension and strengthens the interfacial film created by the primary emulsifier. This results in a more stable emulsion that is less prone to coalescence and phase separation. Its emollient properties also contribute to the desired viscosity and texture of creams and lotions. myskinrecipes.com

In suspensions, which are dispersions of solid particles in a liquid, this compound acts as a dispersing agent and helps to prevent the settling of the solid phase. specialchem.comspecialchem.com By adsorbing onto the surface of the suspended particles, it creates a steric barrier that prevents them from aggregating and sedimenting. This is particularly important in formulations such as liquid foundations and sunscreens, where a uniform distribution of pigments and other solid particles is essential for product performance. specialchem.com

Table 2: Stabilizing Functions of this compound

System Mechanism of Stabilization Resulting Benefit
Emulsions (O/W and W/O) Reduces interfacial tension between oil and water phases. Acts as a co-emulsifier to strengthen the interfacial film. Enhances long-term stability, prevents phase separation, and improves texture. myskinrecipes.comub.edu
Suspensions Adsorbs onto the surface of solid particles, providing a steric barrier against agglomeration. specialchem.com Prevents settling of pigments and other solids, ensuring uniform distribution. specialchem.com

| Anhydrous Systems | Acts as a solvent and viscosity modifier. | Improves the feel and spreadability of oil-based serums and balms. myskinrecipes.com |

Influence on Dermal Absorption of Co-Formulated Chemical Agents

This compound's role as an emollient and its interaction with the skin's surface can influence the dermal absorption of other chemical agents present in a formulation. cosmeticsinfo.org The outermost layer of the skin, the stratum corneum, serves as a barrier to the penetration of foreign substances. nih.gov Emollients like this compound can modify this barrier function.

The Cosmetic Ingredient Review (CIR) Expert Panel has noted that esters such as this compound may enhance the dermal penetration of other compounds. cosmeticsinfo.org This is a critical consideration for formulators, as it could increase the systemic exposure to other ingredients in the product. cosmeticsinfo.org The mechanism behind this enhanced penetration is likely related to the emollient's ability to alter the lipid matrix of the stratum corneum, making it more permeable to other substances. By temporarily disrupting the highly organized structure of the skin's lipids, it can create pathways for other molecules to pass through more easily.

The influence of co-formulants on dermal absorption is a complex phenomenon. Factors such as the concentration of the active ingredient, the properties of the vehicle, and the presence of other penetration enhancers all play a role. nih.govmdpi.com For instance, the dermal absorption of a substance can be influenced by whether it is in a concentrated form or a dilution, and the type of formulation (e.g., solvent-based vs. water-based) can also have a significant impact. mdpi.com Therefore, when formulating products containing this compound along with other active ingredients where dermal absorption is a concern, careful evaluation is necessary. cosmeticsinfo.org

Regulatory Science and Chemical Policy Research on Tridecyl Isononanoate

Tridecyl isononanoate, an ester of tridecyl alcohol and isononanoic acid, is a common ingredient in cosmetics and personal care products, where it primarily functions as a skin-conditioning agent and emollient. nih.govontosight.aispecialchem.com Its regulatory oversight and the scientific research that informs policy decisions are crucial for ensuring its safe use. This article explores the regulatory science surrounding this compound, focusing on hazard and exposure assessment, international frameworks, predictive modeling, and the role of scientific data in policy.

Future Research Directions and Emerging Paradigms

Sustainable Manufacturing Innovations for Tridecyl Isononanoate

The future of this compound production is intrinsically linked to the growing demand for sustainable and environmentally friendly ingredients, particularly within the personal care and cosmetics industries. acme-hardesty.commdpi.com Conventional chemical synthesis methods for esters often rely on high temperatures and inorganic catalysts, which can be energy-intensive and generate undesirable byproducts. mdpi.com In response, significant research is being directed towards "green chemistry" approaches to manufacturing.

Furthermore, the industry is exploring the use of bio-based feedstocks and renewable raw materials to reduce the carbon footprint of esters like this compound. 360iresearch.comnih.gov This includes utilizing organic waste carboxylates and other renewable sources to create the necessary precursor molecules, isononanoic acid and tridecyl alcohol. nih.govspecialchem.com The focus is on developing manufacturing processes that are not only economically viable but also contribute to a circular economy by minimizing waste and reliance on finite resources. reagent.co.uk

Advanced Computational Modeling and Simulation for Predictive Design

Advanced computational modeling and simulation are emerging as powerful tools for the predictive design of esters like this compound, offering the potential to accelerate innovation and optimize product performance. mdpi.comresearchgate.net Techniques such as Molecular Dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are being employed to understand and predict the physicochemical properties of esters at a molecular level. mdpi.comresearchgate.netnih.govacs.org

These computational methods can be used to:

Predict Material Properties: Simulate properties like melting temperature, viscosity, and solubility, which are crucial for formulating cosmetic and industrial products. mdpi.comcosmeticsandtoiletries.com

Understand Structure-Property Relationships: Investigate how the molecular structure of an ester, including its branching, influences its macroscopic properties. mdpi.comresearchgate.netsrce.hr This understanding is vital for designing new esters with specific desired characteristics, such as a particular sensory feel on the skin or enhanced lubricity. cosmeticsandtoiletries.comsrce.hr

Optimize Formulations: By simulating the interactions between this compound and other ingredients in a formulation, researchers can predict the stability and performance of the final product. acs.org

For example, MD simulations have been used to study the mechanical properties of ester-containing lipid bilayers and to predict the melt properties of thermosetting monomers. mdpi.comnih.gov Similarly, QM/MM studies have provided insights into the intrinsic properties of ester lubricants, correlating their molecular structure with their functional performance. researchgate.net The application of these predictive models to this compound can lead to the design of more effective and efficient formulations for a wide range of applications.

Novel Applications in High-Performance or Multifunctional Materials

The unique properties of this compound, a branched-chain ester, position it for novel applications in high-performance and multifunctional materials beyond its current primary use as an emollient in cosmetics. specialchem.comgoogle.com Its branched structure contributes to a lower pour point and prevents crystallization, making it suitable for applications requiring good performance at low temperatures. mdpi.comsrce.hr

Potential areas for new applications include:

High-Performance Lubricants: The excellent thermal stability, low volatility, and good lubricity of esters make them attractive for use in automotive and industrial lubricants. srce.hrijcce.ac.ir Research into branched-chain esters suggests they can improve low-temperature properties, a critical factor for biolubricants and engine oils. srce.hr

Multifunctional Polymers and Plasticizers: this compound can act as a plasticizer, enhancing the flexibility and durability of polymers like PVC. atamanchemicals.com Its compatibility with various materials makes it a versatile component in creating advanced polymers with specific functionalities. atamanchemicals.com

Drug Delivery Systems: The emollient and film-forming properties of esters could be leveraged in the development of topical drug delivery systems, where they can enhance the penetration and absorption of active pharmaceutical ingredients. nih.govcir-safety.org

Advanced Coatings and Sealants: The ability of esters to act as solvents and thickening agents could be utilized in the formulation of high-performance coatings and sealants with improved application properties and durability. extrapolate.com

The development of these novel applications will require further research into the specific performance characteristics of this compound in these different material systems.

Interdisciplinary Approaches to Environmental Impact Mitigation and Circular Economy Integration

Addressing the environmental impact of this compound and integrating it into a circular economy requires a multifaceted and interdisciplinary approach. ellenmacarthurfoundation.orgeuropa.eu The core principles of a circular economy—eliminating waste and pollution, circulating products and materials at their highest value, and regenerating nature—provide a framework for this endeavor. ellenmacarthurfoundation.orgellenmacarthurfoundation.org

Key research and development areas include:

Biodegradability and Ecotoxicity: While esters are generally considered biodegradable, further research is needed to fully understand the environmental fate and potential ecotoxicity of this compound. acme-hardesty.comontosight.ai Studies investigating its biodegradability in various environmental compartments are crucial for a comprehensive environmental risk assessment. europa.eugoogle.com

Designing for Circularity: This involves developing strategies for the recovery and reuse of this compound from end-of-life products. This could include exploring advanced recycling technologies that can break down complex formulations and isolate individual components for reuse. eastman.combasf.com

Bio-based and Waste-derived Feedstocks: A significant focus is on shifting from fossil-based to renewable and waste-derived raw materials for the production of this compound. nih.govarchivemarketresearch.com This aligns with the principles of a circular bioeconomy and reduces the product's carbon footprint. basf.comeconomie.gouv.fr

Integrating these approaches requires collaboration between chemists, biologists, environmental scientists, and engineers to develop innovative solutions that minimize the environmental impact of this compound throughout its lifecycle.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the safety profile of tridecyl isononanoate in dermatological applications?

  • Methodological Answer : Use human repeated insult patch tests (HRIPT) or maximization tests to evaluate skin sensitization. For example, in maximization tests, apply 0.05 mL of the compound at concentrations up to 4.3% (as used in facial creams) under occlusive patches on 25–28 volunteers, preceded by sodium lauryl sulfate (SLS) to enhance penetration. Monitor reactions at 48 and 72 hours using a 0–3 scoring scale . Include control groups and statistical analysis (e.g., Fisher’s exact test) to validate results.

Q. How can researchers characterize the physicochemical properties of this compound for formulation stability studies?

  • Methodological Answer : Measure log P (octanol-water partition coefficient) and molecular weight (340.58 g/mol) to predict skin penetration potential . Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify purity and detect impurities (e.g., residual alcohols or fatty acids). Accelerated stability testing under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels can assess degradation kinetics .

Q. What are the functional roles of this compound in cosmetic formulations, and how are these validated experimentally?

  • Methodological Answer : As a skin-conditioning agent, conduct in vitro assays using reconstructed human epidermis (RhE) models to measure moisturization efficacy. Compare transepidermal water loss (TEWL) before and after application. Validate emulsification properties via rheological studies (e.g., viscosity measurements at 25°C) .

Advanced Research Questions

Q. How can conflicting data on the irritancy potential of this compound be resolved?

  • Methodological Answer : Perform meta-analyses of existing studies (e.g., maximization tests from CIR reports vs. in vitro assays) to identify methodological discrepancies. Replicate experiments under standardized conditions (e.g., ISO 10993-10 for irritation testing). Use multivariate regression to isolate variables like concentration, vehicle composition, or volunteer demographics that may influence outcomes .

Q. What computational approaches are suitable for modeling the interaction of this compound with skin lipids?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with software like GROMACS to study penetration pathways. Parameterize the force field using log P and molecular weight data . Validate predictions with confocal Raman spectroscopy to track real-time stratum corneum partitioning .

Q. How should researchers design experiments to evaluate long-term dermal absorption of this compound?

  • Methodological Answer : Use Franz diffusion cells with human or porcine skin over 24–72 hours. Quantify absorption via LC-MS/MS analysis of receptor fluid. Compare results with OECD 428 guidelines. Include metabolites (e.g., isononanoic acid, tridecanol) in the analysis to assess ester hydrolysis .

Q. What strategies are effective for comparative studies of this compound with structurally similar esters (e.g., isodecyl isononanoate)?

  • Methodological Answer : Conduct head-to-head trials using matched formulations. Measure key endpoints: occlusivity (via corneometry), comedogenicity (rabbit ear model), and sensory attributes (consumer panels). Apply principal component analysis (PCA) to differentiate performance profiles .

Methodological Notes

  • Data Triangulation : Combine in vitro, in silico, and clinical data to address reproducibility concerns .
  • Statistical Rigor : Report p-values with exact values (e.g., p=0.032) rather than thresholds (e.g., p<0.05) and justify sample sizes via power analysis .
  • Ethical Compliance : For human studies, adhere to IRB protocols (e.g., informed consent, demographic diversity in volunteer cohorts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.